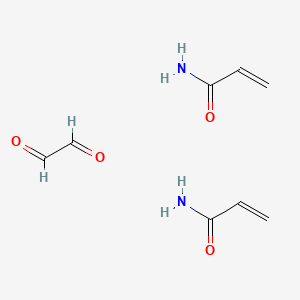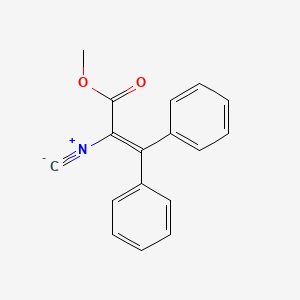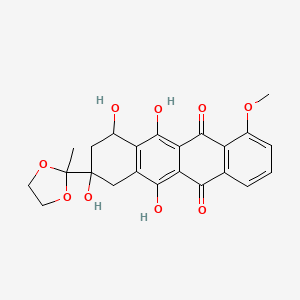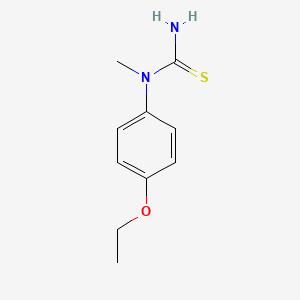![molecular formula C10H5ClN4 B14447311 5-Chloropyrazino[2,3-F]quinoxaline CAS No. 76278-57-4](/img/structure/B14447311.png)
5-Chloropyrazino[2,3-F]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloropyrazino[2,3-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrazine ring, with a chlorine atom attached to the pyrazine ring.
準備方法
The synthesis of 5-Chloropyrazino[2,3-F]quinoxaline typically involves the condensation of an aryl 1,2-diamine with a 1,2-diketone in the presence of catalysts or reagents. Common methods include:
Catalyst-Assisted Reactions: Using catalysts such as titanium silicate (TS-1), molecular iodine, cerium ammonium nitrate, and others.
Microwave Irradiation: Conducting the reaction in methanol and acetic acid under microwave irradiation.
Green Chemistry Approaches: Employing environmentally friendly methods such as transition-metal-free catalysis.
Industrial production methods often scale up these reactions, ensuring high yields and purity of the final product.
化学反応の分析
5-Chloropyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: Conversion to quinoxaline N-oxides using oxidizing agents.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: Halogenation, nitration, and sulfonation reactions to introduce different functional groups
Common reagents used in these reactions include molecular iodine, cerium ammonium nitrate, and hydrogen gas. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-Chloropyrazino[2,3-F]quinoxaline has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-Chloropyrazino[2,3-F]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives have been shown to inhibit kinase activity, affecting cell signaling pathways involved in cancer progression . The compound’s ability to bind to specific receptors and enzymes underlies its biological effects.
類似化合物との比較
5-Chloropyrazino[2,3-F]quinoxaline can be compared with other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: An antiviral compound
These compounds share a similar quinoxaline core structure but differ in their functional groups and specific biological activities. The unique chlorine substitution in this compound contributes to its distinct chemical and biological properties.
特性
CAS番号 |
76278-57-4 |
|---|---|
分子式 |
C10H5ClN4 |
分子量 |
216.62 g/mol |
IUPAC名 |
5-chloropyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C10H5ClN4/c11-6-5-7-9(14-2-1-12-7)10-8(6)13-3-4-15-10/h1-5H |
InChIキー |
UUMADVWJQJDUBM-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=N1)C=C(C3=NC=CN=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


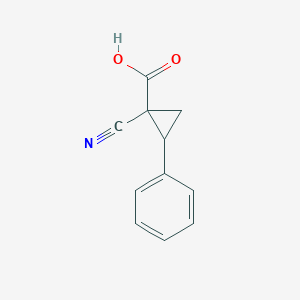
![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
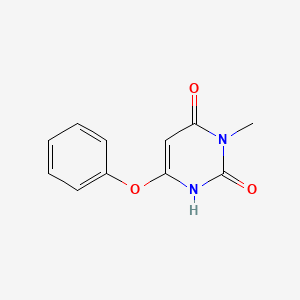
![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)
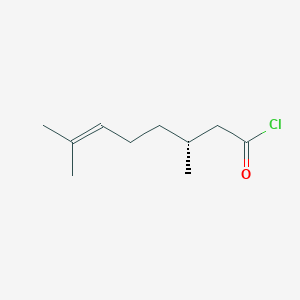
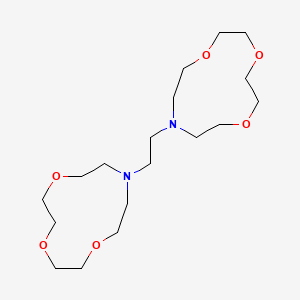

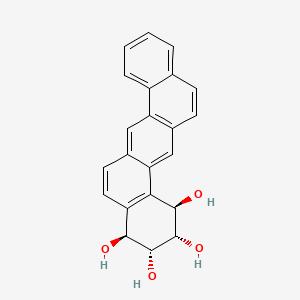
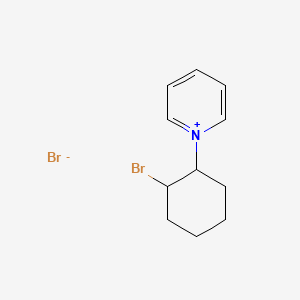
![2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol)](/img/structure/B14447294.png)
